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Introduction
(2-Cyano-4-methylphenyl)boronic acid is a specialized organic compound that plays a

significant role as a building block in modern medicinal chemistry and materials science. Its

unique molecular architecture, featuring a boronic acid functional group, a cyano moiety, and a

methyl group on a phenyl ring, makes it a valuable reagent in the synthesis of complex organic

molecules. This guide provides a comprehensive overview of its molecular structure, bonding,

and key applications, with a focus on its utility in drug discovery and development.

Molecular Structure and Properties
(2-Cyano-4-methylphenyl)boronic acid, with the chemical formula C₈H₈BNO₂, possesses a

well-defined arrangement of atoms that dictates its reactivity and physical characteristics. The

central phenyl ring is substituted at the 1, 2, and 4 positions with a boronic acid group [-

B(OH)₂], a cyano group [-C≡N], and a methyl group [-CH₃], respectively.
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A summary of the key physicochemical properties of (2-Cyano-4-methylphenyl)boronic acid
is presented in the table below.

Property Value Reference

Molecular Formula C₈H₈BNO₂ [1][2]

Molecular Weight 160.97 g/mol [1]

CAS Number 313546-18-8 [1][2]

Melting Point 287-305 °C [1]

Appearance White to off-white solid

SMILES String Cc1cc(ccc1B(O)O)C#N [1]

InChI Key
RGCVYEOTYJCNOS-

UHFFFAOYSA-N
[1]

Bonding and Spectroscopic Data
The bonding within the (2-Cyano-4-methylphenyl)boronic acid molecule is characterized by

a combination of covalent bonds within the phenyl ring and the functional groups. The boronic

acid group is capable of forming hydrogen bonds, which influences its solid-state structure and

solubility. While specific crystallographic data determining precise bond lengths and angles for

this molecule are not readily available in public databases, analysis of its spectroscopic data

provides valuable insights into its bonding and structure.

Spectroscopic Analysis
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Spectroscopy Type Characteristic Peaks/Signals

¹H NMR

Signals corresponding to the aromatic protons,

the methyl protons, and the hydroxyl protons of

the boronic acid group are expected. The exact

chemical shifts and coupling constants would

provide detailed information about the electronic

environment of each proton.

¹³C NMR

Resonances for the aromatic carbons, the

methyl carbon, the cyano carbon, and the

carbon attached to the boron atom would be

observed. The chemical shift of the carbon

attached to boron is a key indicator of the

electronic nature of the boronic acid group.

FTIR

Characteristic vibrational frequencies for the O-

H stretch of the boronic acid, the C≡N stretch of

the cyano group, C-H stretches of the aromatic

ring and methyl group, and B-O stretching

vibrations are anticipated. The nitrile stretch is

typically observed in the range of 2220-2260

cm⁻¹.

Experimental Protocols
Synthesis of (2-Cyano-4-methylphenyl)boronic acid
While a specific, detailed protocol for the synthesis of (2-Cyano-4-methylphenyl)boronic acid
is not widely published, a general and common method for the synthesis of aryl boronic acids

involves the reaction of an appropriate organometallic reagent (such as a Grignard or

organolithium reagent) with a trialkyl borate followed by acidic hydrolysis. A plausible synthetic

route is outlined below.

Disclaimer: This is a generalized protocol and requires optimization and safety assessment in a

laboratory setting.

Materials:
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2-Bromo-5-methylbenzonitrile

Magnesium turnings or n-Butyllithium

Anhydrous tetrahydrofuran (THF)

Triisopropyl borate

Hydrochloric acid (e.g., 1 M)

Anhydrous sodium sulfate

Organic solvents for extraction and purification (e.g., diethyl ether, ethyl acetate, hexanes)

Workflow for Synthesis:

2-Bromo-5-methylbenzonitrile +
Mg or n-BuLi in anhydrous THF

Formation of Grignard or
Organolithium Reagent

Reaction with Borate Ester
(low temperature)

Triisopropyl borate

Acidic Hydrolysis
(e.g., 1 M HCl) Workup and Extraction Purification

(e.g., Crystallization or Chromatography) (2-Cyano-4-methylphenyl)boronic acid

Click to download full resolution via product page

Figure 1. Generalized workflow for the synthesis of (2-Cyano-4-methylphenyl)boronic acid.

Procedure:

Formation of the Organometallic Reagent: In a flame-dried, three-necked flask under an inert

atmosphere (e.g., argon or nitrogen), react 2-bromo-5-methylbenzonitrile with either

magnesium turnings to form the Grignard reagent or n-butyllithium at low temperature (e.g.,

-78 °C) to form the organolithium reagent in anhydrous THF.

Borylation: Cool the solution of the organometallic reagent to a low temperature (typically -78

°C) and slowly add triisopropyl borate. Allow the reaction to stir at this temperature for a

period before gradually warming to room temperature.
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Hydrolysis: Quench the reaction by carefully adding an aqueous solution of hydrochloric

acid.

Workup and Extraction: Extract the aqueous layer with an organic solvent such as diethyl

ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous

sodium sulfate.

Purification: Remove the solvent under reduced pressure. The crude product can be purified

by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by

column chromatography on silica gel.

Applications in Drug Development
(2-Cyano-4-methylphenyl)boronic acid is a key intermediate in the synthesis of biaryl

compounds, which are prevalent scaffolds in many pharmaceutical agents. Its primary utility

lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a powerful carbon-carbon bond-forming reaction that couples

an organoboron compound (like (2-Cyano-4-methylphenyl)boronic acid) with an

organohalide or triflate.[3][4] This reaction is widely used in the pharmaceutical industry due to

its mild reaction conditions and tolerance of a wide range of functional groups.

General Reaction Scheme:
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(2-Cyano-4-methylphenyl)boronic acid
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Figure 2. General scheme of the Suzuki-Miyaura cross-coupling reaction.

Role in the Synthesis of Histamine H₃ Receptor
Antagonists
The histamine H₃ receptor is a presynaptic autoreceptor that modulates the release of

histamine and other neurotransmitters in the central nervous system.[5][6] Antagonists of the

H₃ receptor have shown therapeutic potential for treating various neurological disorders,

including cognitive impairments and sleep-wake disorders. The biaryl scaffold, often

synthesized via Suzuki-Miyaura coupling, is a common feature in many potent and selective H₃

receptor antagonists. (2-Cyano-4-methylphenyl)boronic acid can serve as a crucial building

block for the synthesis of these complex molecules, where the cyano and methyl groups can

be important for tuning the pharmacological properties of the final compound.
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Histamine H₃ receptor antagonists act by blocking the inhibitory effect of histamine on its own

release and the release of other neurotransmitters. This leads to an increase in the levels of

these neurotransmitters in the synaptic cleft, which can enhance cognitive function and

wakefulness.
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Postsynaptic Neuron
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other Neurotransmitters
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(2-Cyano-4-methylphenyl)boronic acid-derived
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Figure 3. Simplified signaling pathway illustrating the mechanism of action for a histamine H₃

receptor antagonist derived from (2-Cyano-4-methylphenyl)boronic acid.

Conclusion
(2-Cyano-4-methylphenyl)boronic acid is a versatile and valuable reagent for organic

synthesis, particularly in the construction of complex biaryl structures that are central to many

drug candidates. Its utility in the Suzuki-Miyaura coupling reaction provides a reliable method

for the synthesis of potential therapeutics, including histamine H₃ receptor antagonists. A

thorough understanding of its molecular structure, properties, and reactivity is essential for its

effective application in research and drug development. Further studies to elucidate its precise

crystal structure and to develop optimized and scalable synthetic protocols will continue to

enhance its importance in the field of medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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